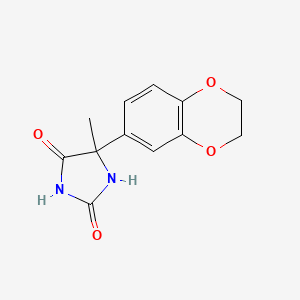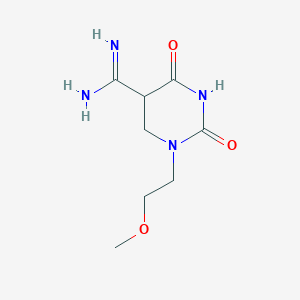![molecular formula C16H14Cl2O2 B2643788 3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid CAS No. 1184083-44-0](/img/structure/B2643788.png)
3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid (CCMP) is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and can be used in laboratory experiments to study a variety of biological processes.
Aplicaciones Científicas De Investigación
Enthalpies of Formation and Bond Dissociation Energies
The study by El-Nahas et al. (2007) investigates the thermochemistry and kinetics of esters related to ethyl propanoate and methyl butanoate, which are structurally related to the compound of interest. It estimates chemically accurate enthalpies of formation and bond dissociation energies, providing a foundation for understanding the stability and reactivity of similar compounds (El‐Nahas et al., 2007).
Structural Characterization Through Condensation Reactions
Yan Shuang-hu's work (2014) on the synthesis and structural characterization of a related compound through condensation, chlorination, and esterification reactions emphasizes the versatility of such compounds in chemical synthesis. The methodology could be applicable to similar compounds for creating novel materials or intermediates (Yan Shuang-hu, 2014).
Derivatization for GC Analysis
A study by Ranz et al. (2008) focuses on the derivatization of chlorophenoxy acids for gas chromatography analysis, highlighting the chemical modification potential of chlorophenoxy-related compounds. This process could be relevant for analytical chemistry applications of the compound (Ranz, Korpecka, & Lankmayr, 2008).
Absolute Configuration Determination
He and Polavarapu (2005) resolved enantiomers of chlorophenoxy propanoic acids, using vibrational circular dichroism (VCD) for absolute configuration determination. This approach could be applied to the enantiomeric resolution and stereochemical characterization of similar compounds (He & Polavarapu, 2005).
Corrosion Inhibition Studies
Vikneshvaran and Velmathi (2017) investigated the corrosion inhibition efficiency of Schiff bases derived from L-Tryptophan on stainless steel, showing the application of organic compounds in materials science. Similar studies could explore the corrosion inhibition potential of the compound on various metal surfaces (Vikneshvaran & Velmathi, 2017).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c17-14-5-1-3-11(9-14)7-13(16(19)20)8-12-4-2-6-15(18)10-12/h1-6,9-10,13H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFOKXINUZVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)

![6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2643713.png)

![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)

![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)


